molecular formula C23H22 B14658933 1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene CAS No. 47281-31-2

1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene

Cat. No.: B14658933
CAS No.: 47281-31-2
M. Wt: 298.4 g/mol
InChI Key: WBPPLZZZWUXETC-UHFFFAOYSA-N
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Description

1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene is an organic compound with a complex structure that includes a phenanthrene backbone and a 4-methylphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of phenanthrene with 4-methylphenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analog.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenanthrene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated analogs.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,2-Di-p-tolylethane: Similar structure with two 4-methylphenyl groups.

    4,4’-Dimethylbibenzyl: Contains two 4-methylphenyl groups connected by an ethane bridge.

Properties

CAS No.

47281-31-2

Molecular Formula

C23H22

Molecular Weight

298.4 g/mol

IUPAC Name

1-[2-(4-methylphenyl)ethyl]-3,4-dihydrophenanthrene

InChI

InChI=1S/C23H22/c1-17-9-11-18(12-10-17)13-14-20-6-4-8-23-21-7-3-2-5-19(21)15-16-22(20)23/h2-3,5-7,9-12,15-16H,4,8,13-14H2,1H3

InChI Key

WBPPLZZZWUXETC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC2=CCCC3=C2C=CC4=CC=CC=C34

Origin of Product

United States

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